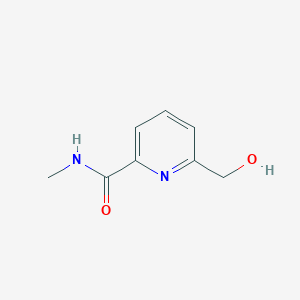
6-(Hydroxymethyl)-N-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxymethyl)-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a hydroxymethyl group at the 6th position and a methyl group attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)-N-methylpicolinamide typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid.
Hydroxymethylation: The hydroxymethyl group is introduced at the 6th position of the pyridine ring. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Amidation: The hydroxymethylated picolinic acid is then reacted with methylamine to form the amide bond, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Hydroxymethyl)-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts and specific reaction conditions depending on the desired product.
Major Products:
Oxidation: 6-(Carboxymethyl)-N-methylpicolinamide.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: A wide range of substituted picolinamides with different functional groups.
Aplicaciones Científicas De Investigación
6-(Hydroxymethyl)-N-methylpicolinamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(Hydroxymethyl)-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as a chelating agent, binding to metal ions and affecting their biological functions.
Comparación Con Compuestos Similares
6-(Hydroxymethyl)picolinamide: Lacks the methyl group on the nitrogen atom.
N-Methylpicolinamide: Lacks the hydroxymethyl group at the 6th position.
Picolinamide: The parent compound without any substitutions.
Uniqueness: 6-(Hydroxymethyl)-N-methylpicolinamide is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
41337-84-2 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-9-8(12)7-4-2-3-6(5-11)10-7/h2-4,11H,5H2,1H3,(H,9,12) |
Clave InChI |
QQGVZKDQJSOCDM-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC(=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















